molecular formula C8H6Cl2O2 B2873979 2-Chloro-2-(3-chlorophenyl)acetic acid CAS No. 10236-60-9; 1368465-26-2

2-Chloro-2-(3-chlorophenyl)acetic acid

Cat. No.: B2873979
CAS No.: 10236-60-9; 1368465-26-2
M. Wt: 205.03
InChI Key: KTDVGGSTOFEZKZ-UHFFFAOYSA-N
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Description

2-Chloro-2-(3-chlorophenyl)acetic acid is a chlorinated aromatic acetic acid derivative characterized by two chlorine substituents: one at the benzylic carbon and another at the meta position of the phenyl ring. This structure confers unique physicochemical properties, such as enhanced lipophilicity and stability, which are critical in pharmaceutical and agrochemical applications. The compound is synthesized via halogenation of 2-(3-chlorophenyl)acetic acid precursors, often using reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) in acetonitrile . Its crystalline forms (e.g., CS1, CS2, CS3) have been patented for use in anemia treatments due to their improved bioavailability and stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-(3-chlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDVGGSTOFEZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368465-26-2
Record name 2-chloro-2-(3-chlorophenyl)acetic acid
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Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications
2-Chloro-2-(3-chlorophenyl)acetic acid Cl at benzylic C; Cl at phenyl C3 C₈H₆Cl₂O₂ 205.04 Antianemic drugs
2-(3-Chlorophenyl)-2-fluoroacetic acid F at benzylic C; Cl at phenyl C3 C₈H₆ClFO₂ 188.58 Fluorinated drug intermediates
(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid OH at benzylic C; Cl at phenyl C3 C₈H₇ClO₃ 186.59 Chiral synthons in APIs
2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid Tetrahydrofuran ring; Cl at phenyl C3 C₁₃H₁₅ClO₃ 254.71 Neurological drug candidates
2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid Cl at C6; F at C2; OMe at C3 C₉H₇ClFO₃ 233.60 Agrochemical intermediates

Key Observations :

Electron-Withdrawing Effects :

  • The dual chlorine substituents in 2-chloro-2-(3-chlorophenyl)acetic acid enhance electrophilicity, making it reactive in nucleophilic substitutions. In contrast, the fluorine analog (2-(3-chlorophenyl)-2-fluoroacetic acid) exhibits lower reactivity due to fluorine’s strong electronegativity and C-F bond stability .
  • Hydroxy substitution ((R)-2-(3-chlorophenyl)-2-hydroxyacetic acid) introduces hydrogen-bonding capacity, improving solubility but reducing metabolic stability compared to halogenated analogs .

Stereochemical Influence :

  • The (R)-enantiomer of the hydroxy variant shows higher bioactivity in chiral environments, a trait exploited in asymmetric synthesis .

Ring Modifications :

  • The tetrahydrofuran-containing derivative (2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid) demonstrates improved pharmacokinetics due to reduced planarity, enhancing membrane permeability .

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